molecular formula C19H24O B14150648 6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene CAS No. 205264-40-0

6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene

Cat. No.: B14150648
CAS No.: 205264-40-0
M. Wt: 268.4 g/mol
InChI Key: LPIUFHIVFBMKNS-UHFFFAOYSA-N
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Description

6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene is a complex organic compound characterized by its unique structure, which includes a phenyl group and a decahydrobenzo[c]chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1H-Naphtho[2,1-b]pyran: Similar in structure but with different functional groups.

    1H-Benzocycloheptene: Shares a similar core structure but differs in substituents and ring size.

    4-[(4aR,6S)-2,3,4,4a,6,6a,7,8,9,10b-Decahydro-1H-benzo[c]chromen-6-yl]-1-butanol: A derivative with additional functional groups.

Uniqueness

6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene is unique due to its specific combination of a phenyl group and a decahydrobenzo[c]chromene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

205264-40-0

Molecular Formula

C19H24O

Molecular Weight

268.4 g/mol

IUPAC Name

6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene

InChI

InChI=1S/C19H24O/c1-2-8-14(9-3-1)19-17-12-5-4-10-15(17)16-11-6-7-13-18(16)20-19/h1-3,8-10,16-19H,4-7,11-13H2

InChI Key

LPIUFHIVFBMKNS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3=CCCCC3C(O2)C4=CC=CC=C4

Origin of Product

United States

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